KKI-5 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

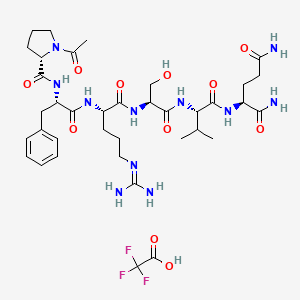

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZSRLCMFNWABJ-FBOHXFPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56F3N11O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of KKI-5 TFA: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

KKI-5 TFA is a synthetic, peptide-based competitive inhibitor of tissue kallikrein, a serine protease implicated in the progression of certain cancers, including breast cancer. By mimicking a cleavage site in kininogen, this compound effectively blocks the enzymatic activity of tissue kallikrein, thereby attenuating its downstream effects on cell invasion and signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory kinetics, impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Tissue kallikrein (TK) is a key enzyme in the kallikrein-kinin system and has been identified as a significant factor in the tumor microenvironment. Its proteolytic activity contributes to the degradation of the extracellular matrix (ECM) and the activation of signaling pathways that promote cancer cell invasion and metastasis. This compound, a specific inhibitor of tissue kallikrein, has emerged as a valuable tool for studying the pathological roles of this enzyme and as a potential therapeutic agent. This document outlines the core mechanism of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways.

This compound: A Competitive Inhibitor of Tissue Kallikrein

This compound is a synthetic peptide with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2. This sequence is homologous to the region of bovine kininogen that is cleaved by tissue kallikrein. The N-terminal acetylation and C-terminal amidation enhance the peptide's stability.

Mechanism of Inhibition

This compound acts as a competitive inhibitor by binding to the active site of tissue kallikrein, preventing the binding and cleavage of its natural substrates. The Phenylalanine and Arginine residues at the P2 and P1 positions of KKI-5 are critical for its high-affinity interaction with the S2 and S1 pockets of the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against porcine pancreatic kallikrein (a model for human tissue kallikrein) has been quantified. The data, adapted from the foundational study by Deshpande et al. (1992), is summarized below.

| Inhibitor Sequence | Ki (µM) |

| KKI-5 (Ac-P-F-R-S-V-Q-NH2) | 4.2 |

| Ac-F-R-S-V-Q-NH2 | 11 |

| Ac-P-F-R-S-V-NH2 | 8.5 |

| Ac-P-F-R-S-NH2 | 25 |

| Ac-P-F-R-NH2 | 50 |

Table 1: Inhibitory constants (Ki) of this compound and its truncated analogs for porcine pancreatic kallikrein. Data is representative of values reported in Deshpande MS, et al. J Med Chem. 1992;35(17):3094-102.

Signaling Pathways Modulated by this compound

Tissue kallikrein's role in cancer progression is partly mediated by its ability to activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. By inhibiting tissue kallikrein, this compound indirectly prevents the activation of these downstream signaling cascades.

Tissue Kallikrein-PAR Signaling Axis

Tissue kallikrein can cleave the extracellular domain of PARs, unmasking a tethered ligand that initiates intracellular signaling. This can lead to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, promoting cell proliferation, migration, and invasion.

Experimental Protocols

Kallikrein Inhibition Assay

This protocol is a representative method for determining the inhibitory constant (Ki) of this compound.

Materials:

-

Porcine Pancreatic Kallikrein (PPK)

-

Chromogenic substrate (e.g., D-Val-Leu-Arg-p-nitroanilide)

-

This compound and its analogs

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and its analogs in the assay buffer.

-

In a 96-well plate, add varying concentrations of the inhibitor to the wells.

-

Add a fixed concentration of PPK to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

-

Determine the Ki value by fitting the data to the appropriate competitive inhibition model using non-linear regression analysis.

Matrigel Invasion Assay

This assay assesses the effect of this compound on the invasive potential of breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Matrigel-coated invasion chambers (e.g., Boyden chambers)

-

Cell culture medium (with and without serum)

-

Calcein AM or similar fluorescent dye

-

Fluorescence microscope or plate reader

Procedure:

-

Culture breast cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-invading cells from the upper surface of the membrane.

-

Stain the invading cells on the lower surface of the membrane with a fluorescent dye.

-

Quantify the number of invaded cells by fluorescence microscopy or a fluorescence plate reader.

Conclusion

This compound serves as a specific and potent inhibitor of tissue kallikrein, effectively blocking its proteolytic activity. This inhibition disrupts the downstream signaling pathways, particularly those mediated by PARs, which are crucial for cancer cell invasion and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar tissue kallikrein inhibitors. The continued exploration of this mechanism holds promise for the development of novel anti-cancer therapies.

KKI-5 TFA: A Technical Guide for Researchers in Tissue Kallikrein Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KKI-5 TFA, a specific peptide-based inhibitor of tissue kallikrein (TK). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Concepts: Understanding this compound

This compound is a synthetic peptide designed to specifically inhibit the enzymatic activity of tissue kallikrein (KLK1), a serine protease that plays a crucial role in various physiological and pathological processes.[1] It is a peptide analog corresponding to amino acids 386-391 of bovine kininogen-1, which encompasses the kallikrein proteolytic site.[2] The trifluoroacetate (TFA) salt form enhances the stability and solubility of the peptide.

The primary structure of the parent peptide is Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2.[3] this compound's inhibitory action stems from its ability to competitively bind to the active site of tissue kallikrein, thereby preventing the cleavage of its natural substrate, low molecular weight kininogen (LMWK), and the subsequent release of the vasoactive peptide kallidin.

Quantitative Data Summary

| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | Reference |

| Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | Tissue Kallikrein (β-PPK) | 101 µM | --INVALID-LINK--[3] |

Mechanism of Action: Inhibition of Tissue Kallikrein Signaling

Tissue kallikrein exerts its biological effects through multiple signaling pathways. Beyond the classical kinin-dependent pathway, TK can directly activate Protease-Activated Receptors (PARs), initiating a cascade of intracellular events. This compound, by inhibiting TK, effectively blocks these downstream signaling pathways.

Tissue Kallikrein-Mediated PAR Activation

Tissue kallikrein has been shown to activate PAR1 and PAR4, members of the G-protein coupled receptor (GPCR) family.[4][5] This activation is independent of kinin generation and triggers distinct downstream signaling cascades.

Downstream Signaling Pathways

Activation of PARs by tissue kallikrein leads to the engagement of heterotrimeric G proteins, primarily Gq/11 and G12/13.[5][6] These G proteins, in turn, activate distinct effector enzymes and signaling cascades, including the Phospholipase C (PLC) and RhoA pathways, ultimately leading to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

The signaling cascades initiated by PAR activation converge on the MAPK/ERK pathway.[7][8] Tissue kallikrein has been shown to induce the phosphorylation and activation of p38 and p42/44 (ERK1/2) MAPKs.[7] This pathway is critical in mediating cellular responses such as proliferation, migration, and inflammation.

References

- 1. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 1 (PAR1) coupling to G(q/11) but not to G(i/o) or G(12/13) is mediated by discrete amino acids within the receptor second intracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 5. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue Kallikrein Mediates Pro-Inflammatory Pathways and Activation of Protease-Activated Receptor-4 in Proximal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ERK/MAPK pathway regulates the activity of the human tissue factor pathway inhibitor-2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KKI-5 TFA in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKI-5 TFA is a synthetic peptide derivative that has garnered attention in cancer research for its specific inhibitory action against tissue kallikrein.[1][2][3][4] Tissue kallikrein is a serine protease implicated in the progression of certain cancers, notably breast cancer, through its role in modulating the tumor microenvironment and promoting cell invasion.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its anti-cancer effects, detailed experimental protocols for assessing its activity, and a visualization of the signaling pathway it targets.

This compound is a peptide with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2.[3] Its molecular formula is C37H56F3N11O11 and it has a molecular weight of 887.9 g/mol .[2][5] The trifluoroacetate (TFA) salt form enhances its stability and solubility for research applications.

Mechanism of Action

This compound functions as a specific inhibitor of tissue kallikrein.[1][2][3][4] Tissue kallikrein is part of the kallikrein-related peptidase (KLK) family, which are secreted serine proteases. In the context of cancer, elevated levels of certain KLKs, including tissue kallikrein, can contribute to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.

The proposed mechanism through which tissue kallikrein promotes cancer cell invasion involves the activation of Protease-Activated Receptors (PARs). By cleaving the extracellular domain of PARs, tissue kallikrein exposes a tethered ligand that initiates intracellular signaling cascades. One of the key downstream pathways activated by PARs is the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK. Activation of these pathways can lead to the expression of genes involved in cell proliferation, survival, and invasion. By inhibiting tissue kallikrein, this compound is believed to block the initiation of this signaling cascade, thereby attenuating cancer cell invasion.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of tissue kallikrein in cancer and the inhibitory role of this compound.

Caption: Proposed signaling pathway of tissue kallikrein and the inhibitory action of this compound.

Quantitative Data

Direct quantitative data on the anti-cancer efficacy of this compound is limited in publicly available literature. However, studies on other synthetic tissue kallikrein inhibitors provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes data for the synthetic tissue kallikrein inhibitor FE999024 in breast cancer models. This data is presented as a proxy for the potential activity of this compound and should be interpreted with caution.

| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |

| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 0.05 µmol/L | Inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |

| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 0.5 µmol/L | Inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |

| FE999024 | MDA-MB-231 (Human Breast Cancer) | Matrigel Invasion Assay | 5 µmol/L | 39% maximal inhibition of invasion | Am J Pathol. 2001 Nov;159(5):1797-805 |

| FE999024 | MDA-MB-231 (Human Breast Cancer) | Ex Vivo Rat Lung Invasion | 5 µmol/L | 33% reduction in invasion into airspace | Am J Pathol. 2001 Nov;159(5):1797-805 |

| FE999024 | MDA-MB-231 (Human Breast Cancer) | Ex Vivo Rat Lung Invasion | 5 µmol/L | 34% reduction in invading cells in lung interstitium | Am J Pathol. 2001 Nov;159(5):1797-805 |

Experimental Protocols

The following is a detailed protocol for a Matrigel invasion assay, a standard method to evaluate the effect of compounds like this compound on cancer cell invasiveness. This protocol is adapted from studies on similar tissue kallikrein inhibitors.

Matrigel Invasion Assay

Objective: To assess the in vitro invasive potential of cancer cells through a basement membrane matrix in the presence and absence of this compound.

Materials:

-

Boyden chambers with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Cell culture medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Calcein AM or other suitable fluorescent dye for cell staining

-

Phosphate Buffered Saline (PBS)

-

Cotton swabs

-

Fluorescence microscope

Methodology:

-

Preparation of Matrigel-coated Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.

-

Add 100 µl of the diluted Matrigel solution to the upper compartment of each Boyden chamber insert.

-

Incubate the inserts for 4-6 hours at 37°C to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Serum-starve the cells for 24 hours prior to the assay.

-

Harvest the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/ml.

-

-

Invasion Assay:

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Remove the rehydration medium.

-

Add 500 µl of medium with 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chamber.

-

In the upper chamber, add 100 µl of the cell suspension (1 x 10^5 cells).

-

To the experimental wells, add this compound at various concentrations. Include a vehicle control (e.g., PBS or DMSO).

-

Incubate the chambers for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a suitable dye (e.g., 0.5% crystal violet or a fluorescent dye like Calcein AM).

-

Wash the inserts with PBS to remove excess stain.

-

Count the number of invading cells in several random fields of view under a microscope. For fluorescently stained cells, quantify the fluorescence using a plate reader.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Experimental Workflow

The following diagram outlines the workflow for the Matrigel invasion assay.

Caption: Workflow for assessing cancer cell invasion using a Matrigel assay.

Conclusion

This compound represents a promising research tool for investigating the role of tissue kallikrein in cancer progression. Its specificity as an inhibitor allows for the targeted exploration of the tissue kallikrein-PAR-MAPK signaling axis in processes such as breast cancer cell invasion. While direct quantitative data for this compound remains to be broadly published, the available information on analogous inhibitors suggests that targeting tissue kallikrein is a viable strategy for attenuating cancer cell invasiveness. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds in oncology.

References

KKI-5 TFA: A Novel Inhibitor of Breast Cancer Cell Invasion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Breast cancer metastasis remains a significant clinical challenge, driving the search for novel therapeutic agents that can effectively inhibit the invasive processes of cancer cells. KKI-5 TFA, a specific inhibitor of tissue kallikrein (KLK1), has emerged as a promising candidate in attenuating breast cancer cell invasion. This technical guide provides a comprehensive overview of the effects of this compound on breast cancer cell invasion, detailing the underlying mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and development of tissue kallikrein inhibitors as a potential anti-metastatic therapy.

Introduction

The progression of breast cancer to a metastatic disease is the primary cause of mortality. This complex process involves the local invasion of cancer cells through the extracellular matrix (ECM), intravasation into the circulatory system, and extravasation to form secondary tumors at distant sites. A key family of enzymes implicated in the degradation of the ECM are the matrix metalloproteinases (MMPs). The activity of MMPs is tightly regulated, and their dysregulation is a hallmark of cancer progression.

Tissue kallikrein (KLK1) is a serine protease that has been shown to be involved in various physiological and pathological processes, including cancer. In the context of breast cancer, elevated levels of tissue kallikrein have been associated with increased tumor growth and metastasis. KLK1 can contribute to the invasive phenotype by activating other proteases, such as MMPs, and by modulating signaling pathways that promote cell migration and invasion.[1]

This compound is a potent and specific inhibitor of tissue kallikrein.[2] By targeting KLK1, this compound represents a targeted therapeutic strategy to disrupt the proteolytic cascade that facilitates breast cancer cell invasion. This document summarizes the current understanding of this compound's anti-invasive properties and provides the necessary technical details for its further investigation.

Quantitative Data on the Inhibition of Breast Cancer Cell Invasion

Table 1: Inhibition of MDA-MB-231 Breast Cancer Cell Invasion by a Synthetic Tissue Kallikrein Inhibitor (FE999024) [3]

| Assay Type | Cell Line | Inhibitor Concentration | Percent Inhibition |

| Matrigel Invasion Assay | MDA-MB-231 | 0.05 µmol/L | Dose-dependent |

| 0.5 µmol/L | Dose-dependent | ||

| 5 µmol/L | 39% (maximum) | ||

| Ex Vivo Lung Invasion Assay | MDA-MB-231 | 5 µmol/L | 33% (lavage recovery) |

| 5 µmol/L | 34% (interstitial quantification) |

Proposed Mechanism of Action: The Tissue Kallikrein-PAR2-MMP Signaling Axis

Tissue kallikrein 1 (KLK1) is believed to promote breast cancer cell invasion through a signaling cascade that involves the activation of Protease-Activated Receptor 2 (PAR2) and the subsequent upregulation and activation of Matrix Metalloproteinases (MMPs). This compound, by inhibiting KLK1, is proposed to disrupt this pathway.

Experimental Protocols

Matrigel Invasion Assay

This in vitro assay is a standard method to assess the invasive potential of cancer cells.

Materials:

-

Boyden chambers (transwell inserts with 8.0 µm pore size polycarbonate membrane)

-

Matrigel basement membrane matrix

-

Breast cancer cells (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other inhibitors)

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Cotton swabs

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel to the desired concentration with cold, serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

-

Incubate at 37°C for 2-4 hours to allow for gelling.

-

-

Cell Seeding:

-

Harvest breast cancer cells and resuspend them in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Seed the pre-treated cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate the chambers at 37°C in a humidified incubator for 24-48 hours.

-

-

Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several microscopic fields. The percentage of inhibition is calculated relative to the vehicle-treated control.

-

Western Blot Analysis

This technique can be used to assess the effect of this compound on the expression and activation of proteins in the signaling pathway, such as MMPs and phosphorylated forms of signaling molecules.

Procedure:

-

Cell Lysis:

-

Treat breast cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., MMP-2, MMP-9, p-ERK, total ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

-

Conclusion and Future Directions

The available evidence strongly suggests that inhibiting tissue kallikrein 1 with agents like this compound is a viable strategy for reducing breast cancer cell invasion. The data from studies on mechanistically similar inhibitors demonstrate a significant reduction in the invasive capacity of breast cancer cells in both in vitro and ex vivo models. The proposed mechanism of action, involving the disruption of the KLK1-PAR2-MMP signaling axis, provides a solid foundation for further investigation.

Future research should focus on:

-

Obtaining direct quantitative data on the efficacy of this compound in various breast cancer cell lines, including IC50 values for invasion inhibition.

-

Further elucidating the downstream signaling pathways affected by this compound to identify additional therapeutic targets and potential biomarkers of response.

-

Evaluating the in vivo anti-metastatic efficacy of this compound in preclinical models of breast cancer.

The development of specific and potent tissue kallikrein inhibitors like this compound holds significant promise for the development of novel anti-metastatic therapies for breast cancer. The information provided in this technical guide is intended to facilitate and encourage further research in this important area.

References

KKI-5 TFA Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Action

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: KKI-5 TFA (Trifluoroacetate) is a synthetic peptide that has garnered significant interest in the scientific community for its specific inhibitory action against tissue kallikrein. This enzyme is implicated in various physiological and pathological processes, including inflammation and cancer progression. Notably, this compound has demonstrated the ability to attenuate breast cancer cell invasion, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Structure and Sequence of this compound

This compound is a modified hexapeptide with a specific amino acid sequence designed to mimic the cleavage site of kininogen, the natural substrate of tissue kallikrein. This structural homology allows this compound to act as a competitive inhibitor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 |

| One-Letter Code | Ac-PFRSVQ-NH2 |

| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ |

| Molecular Weight | 887.9 g/mol |

| Modifications | N-terminal Acetylation, C-terminal Amidation |

The N-terminal acetylation and C-terminal amidation are crucial modifications that enhance the peptide's stability by protecting it from exopeptidases, thereby increasing its biological half-life.

Quantitative Data

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. The following is a generalized protocol:

-

Resin Selection and Preparation: A Rink amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the resin.

-

Deprotection: The Fmoc group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Activation and Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the deprotected resin to form the peptide bond.

-

Washing: The resin is thoroughly washed with DMF after each deprotection and coupling step to remove excess reagents and by-products.

-

-

N-terminal Acetylation: After the final amino acid (Proline) is coupled and the Fmoc group is removed, the N-terminus is acetylated using a solution of acetic anhydride and a base like DIEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol.

-

Purification and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The pure fractions are pooled and lyophilized to obtain the final this compound powder.

Tissue Kallikrein Inhibition Assay

The inhibitory activity of this compound against tissue kallikrein can be determined using a fluorogenic substrate-based assay.

-

Reagents and Materials:

-

Human tissue kallikrein enzyme.

-

Fluorogenic peptide substrate for tissue kallikrein (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (AMC)).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

This compound peptide inhibitor.

-

96-well black microplate.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

A solution of human tissue kallikrein is pre-incubated with varying concentrations of this compound in the assay buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) in the wells of a 96-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a control reaction with no inhibitor.

-

The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway of this compound in Inhibiting Breast Cancer Cell Invasion

Tissue kallikrein contributes to breast cancer cell invasion through the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[3][4][5] The inhibition of tissue kallikrein by this compound disrupts this signaling cascade.

Caption: this compound inhibits Tissue Kallikrein, blocking PAR2-mediated ERK1/2 signaling and subsequent cell invasion.

The binding of active tissue kallikrein to PAR2 on the surface of breast cancer cells initiates a signaling cascade. This involves the activation of G-proteins, which in turn can activate downstream effectors like phospholipase C (PLCβ) and c-Src. A key pathway implicated in tissue kallikrein-mediated invasion is the mitogen-activated protein kinase (MAPK) cascade, specifically the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] Activated ERK1/2 can then phosphorylate and activate various transcription factors and proteins, such as Elk-1 and Snail, and increase the expression and activity of matrix metalloproteinases (MMPs).[6][7] These downstream effectors play a crucial role in the degradation of the extracellular matrix, a critical step in cancer cell invasion. By inhibiting tissue kallikrein, this compound effectively blocks the initiation of this entire signaling pathway, thereby reducing the invasive potential of breast cancer cells.

References

- 1. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo assay of specific kallikrein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor-2 is essential for factor VIIa and Xa-induced signaling, migration, and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Proteinase-Activated Receptor 2 Expression in Breast Cancer and Its Role in Breast Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of ERK1/2 and p38 Protein Kinases in Tumors: Biological Insights and Clinical Implications [imrpress.com]

- 7. MEK inhibition suppresses cell invasion and migration in ovarian cancers with activation of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

KKI-5 TFA: A Technical Guide to its Involvement in the Kallikrein-Kinin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kallikrein-Kinin System (KKS) is a complex endogenous cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. A key component of this system is tissue kallikrein (KLK1), a serine protease responsible for the cleavage of low-molecular-weight kininogen (LMWK) to produce the potent vasodilator and pro-inflammatory peptide, kallidin (Lys-bradykinin). Dysregulation of tissue kallikrein activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. KKI-5 Trifluoroacetate (TFA) is a synthetic, peptide-based specific inhibitor of tissue kallikrein.[1][2][3] This technical guide provides a comprehensive overview of KKI-5 TFA's role within the KKS, detailing the system's signaling pathways, presenting available quantitative data, outlining relevant experimental protocols, and providing visual diagrams to elucidate key mechanisms and workflows.

The Kallikrein-Kinin System (KKS)

The KKS is a multifaceted system involving a cascade of proteins and peptides that are crucial for various physiological and pathological processes.[4] The system is broadly divided into the plasma KKS and the tissue KKS.

-

Plasma KKS: This system is initiated by the activation of Factor XII on negatively charged surfaces, leading to the conversion of prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.[5][6]

-

Tissue KKS: This system operates locally in various tissues. Tissue kallikrein (KLK1) cleaves low-molecular-weight kininogen (LMWK) to generate kallidin (Lys-bradykinin), which can be further converted to bradykinin.[7]

The biological effects of kinins (bradykinin and kallidin) are mediated through the activation of two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[8]

-

B2 Receptor: Constitutively expressed on various cell types, it is responsible for the acute effects of bradykinin, including vasodilation, increased vascular permeability, and pain.[8][9]

-

B1 Receptor: Typically has low expression in healthy tissues but is upregulated by inflammatory cytokines and tissue injury. It is involved in chronic inflammatory pain.[8][9]

Activation of these receptors, primarily the B2 receptor, initiates a signaling cascade involving Gq proteins, which in turn activates Phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[10] These downstream events lead to the production of nitric oxide and prostaglandins, contributing to the physiological and pathological effects of the KKS.

Signaling Pathway Diagram

This compound: A Specific Tissue Kallikrein Inhibitor

This compound is a synthetic peptide designed as a specific inhibitor of tissue kallikrein.[1][6] Its sequence, Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is homologous to the region of bovine kininogen (residues 386-392) that encompasses the cleavage site for tissue kallikrein.[2][6] By mimicking the natural substrate, KKI-5 acts as a competitive inhibitor, binding to the active site of tissue kallikrein and preventing the processing of kininogen.[6]

The "TFA" designation refers to trifluoroacetate, a counterion commonly used in the purification of synthetic peptides during solid-phase peptide synthesis (SPPS) and is part of the final salt form of the compound.[6]

Mechanism of Action

As a substrate analog inhibitor, KKI-5 occupies the active site of tissue kallikrein, preventing the enzyme from binding to and cleaving LMWK. This inhibition directly reduces the production of kallidin, thereby attenuating the downstream signaling events mediated by the B1 and B2 receptors. This targeted inhibition makes KKI-5 a valuable tool for studying the specific roles of tissue kallikrein in various biological processes and a potential therapeutic agent for conditions characterized by excessive tissue kallikrein activity, such as certain cancers and inflammatory diseases.[1][7]

Quantitative Data

| Inhibitor | Target Kallikrein | Potency (Ki / IC50) | Reference |

| KKI-7 | Human Urinary Kallikrein (Tissue Kallikrein) | Ki = 4 µM | |

| KKI-8 | Human Urinary Kallikrein (Tissue Kallikrein) | Ki = 4 µM | |

| DX-2300 | Human Tissue Kallikrein 1 (KLK1) | Ki = 0.13 nM | |

| DX-2930 | Human Plasma Kallikrein | Ki = 0.120 nM | |

| Lanadelumab | Human Plasma Kallikrein | IC50 = 0.044 µM |

Experimental Protocols

The characterization of this compound's inhibitory activity on tissue kallikrein involves various in vitro assays. Below are detailed methodologies for key experimental approaches.

Kallikrein Inhibition Assay (Chromogenic Substrate Method)

This assay measures the residual activity of kallikrein after incubation with an inhibitor by monitoring the cleavage of a synthetic chromogenic substrate.

Materials:

-

Purified tissue kallikrein

-

This compound (or other inhibitors)

-

Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A vehicle control (buffer only) should also be prepared.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add a fixed concentration of purified tissue kallikrein to each well containing the different concentrations of this compound or vehicle.

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to the kallikrein activity.

-

Data Analysis: Calculate the initial reaction rates (ΔA/min) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Cleaved Kininogen Detection Assay (ELISA)

This method quantifies the product of kallikrein activity (cleaved kininogen) to assess the efficacy of an inhibitor in a more complex biological matrix like plasma.

Materials:

-

Human plasma (sodium citrate)

-

Kallikrein-Kinin System activator (e.g., coagulation factor XIIa)

-

This compound (or other inhibitors)

-

ELISA plate pre-coated with a capture antibody specific for cleaved high-molecular-weight kininogen (HKa)

-

Biotinylated detection antibody specific for HKa

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash and dilution buffers

-

Microplate reader

Procedure:

-

Plasma Incubation: In a reaction tube, incubate human plasma with various concentrations of this compound for a short period (e.g., 5 minutes) at room temperature.

-

KKS Activation: Add a KKS activator (e.g., FXIIa) to the plasma-inhibitor mixture to initiate the cleavage of kininogen. Incubate for a set time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by significantly diluting the plasma samples in an ice-cold dilution buffer.

-

ELISA Protocol: a. Add the diluted plasma samples to the wells of the pre-coated ELISA plate. Incubate to allow the capture antibody to bind HKa. b. Wash the plate to remove unbound components. c. Add the biotinylated detection antibody and incubate. d. Wash the plate and add streptavidin-HRP. Incubate. e. Wash the plate and add TMB substrate. A color change will occur. f. Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Data Analysis: The amount of HKa generated is inversely proportional to the activity of the inhibitor. Construct a dose-response curve to determine the IC50 of this compound in plasma.

Conclusion

This compound serves as a specific and valuable tool for the investigation of the tissue kallikrein-kinin system. As a substrate analog inhibitor, it directly blocks the enzymatic activity of tissue kallikrein, preventing the generation of kallidin and subsequent activation of bradykinin receptors. While specific inhibitory constants for this compound are not widely published, its mechanism of action is well-understood. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the activity of this compound and similar inhibitors, facilitating further exploration into the therapeutic potential of targeting the tissue kallikrein-kinin system in various diseases.

References

- 1. Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Kki-5 (tfa) [smolecule.com]

- 3. targetmol.com [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alfagen.com.tr [alfagen.com.tr]

- 10. Human tissue kallikrein 5 is a member of a proteolytic cascade pathway involved in seminal clot liquefaction and potentially in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of KKI-5 TFA: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

KKI-5 trifluoroacetate (TFA) is a synthetic peptide that has been identified as a specific inhibitor of tissue kallikrein, a serine protease implicated in the proteolytic processing of kininogen and the progression of certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of KKI-5 TFA. It includes a detailed summary of its inhibitory activity, the experimental protocols for its synthesis and evaluation, and an exploration of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tissue kallikrein inhibitors.

Introduction

Tissue kallikrein (TK) is a serine protease that plays a crucial role in various physiological processes, including the regulation of blood pressure and inflammation through the cleavage of kininogen to produce vasoactive kinins.[1] Emerging evidence has also implicated elevated levels of tissue kallikrein and other kallikrein-related peptidases (KLKs) in the pathology of several cancers, particularly breast cancer.[2] In the tumor microenvironment, tissue kallikrein can contribute to the degradation of the extracellular matrix (ECM), a critical step in tumor invasion and metastasis.[2][3] This has led to the exploration of tissue kallikrein inhibitors as potential anti-cancer therapeutics.

KKI-5 is a peptide-based inhibitor designed as a substrate analog homologous to the sequence of bovine kininogen-1 (amino acids 386-391) that encompasses the kallikrein proteolytic site.[1][4] The trifluoroacetate (TFA) salt form of KKI-5 is a result of the common use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis.[3] This guide details the foundational research and development of this compound.

Discovery and Synthesis

The discovery of KKI-5 emerged from a systematic study aimed at mapping the binding site of tissue kallikrein. Researchers synthesized and tested a series of substrate analog peptides derived from the sequence of kininogen to identify the key amino acid residues responsible for binding and inhibition.

Peptide Synthesis

The synthesis of KKI-5 and related peptides is typically achieved through solid-phase peptide synthesis (SPPS). A general protocol is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis of KKI-5 (Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2)

-

Resin Preparation: An appropriate amide resin (e.g., Rink Amide MBHA) is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the resin-bound amino acid by treatment with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., ninhydrin test).

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the KKI-5 sequence (Gln, Val, Ser, Arg, Phe, Pro).

-

N-terminal Acetylation: Following the final coupling step and Fmoc deprotection, the N-terminus of the peptide is acetylated using a solution of acetic anhydride and a base (e.g., DIEA) in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound peptide as a white, fluffy powder.[1]

Trifluoroacetylation Strategy

The use of TFA in the cleavage step results in the formation of the trifluoroacetate salt of the peptide. An optimized trifluoroacetylation strategy involves using a reduced TFA concentration (e.g., 50% in dichloromethane) with appropriate scavengers to minimize side reactions.[3] The reaction time is typically shortened to 30-45 minutes at a reduced temperature (0-4°C).[3]

Biological Activity and Development

KKI-5 has been identified as a specific inhibitor of tissue kallikrein and has been investigated for its potential to attenuate breast cancer cell invasion.[1][4]

In Vitro Inhibition of Tissue Kallikrein

The inhibitory potency of KKI-5 and related peptides against tissue kallikrein has been quantified by determining their inhibition constants (Ki).

Data Presentation: Inhibitory Constants (Ki) of Kininogen-Derived Peptides against Tissue Kallikrein

| Peptide Sequence | Ki (µM) |

| Ac-Phe-Arg-Ser-NH2 | 718 |

| Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | 101 |

Note: Data extracted from the abstract of Deshpande et al., 1992. A comprehensive table would require access to the full publication.

Experimental Protocol: Tissue Kallikrein Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of purified tissue kallikrein and a chromogenic or fluorogenic substrate (e.g., a peptide-p-nitroanilide or peptide-aminomethylcoumarin) are prepared in a suitable assay buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: A series of dilutions of the this compound peptide are prepared in the assay buffer.

-

Assay Procedure: The tissue kallikrein solution is pre-incubated with the various concentrations of this compound for a defined period at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Michaelis constant (Km) of the substrate.

Preclinical Evaluation in Breast Cancer

The potential of tissue kallikrein inhibitors to suppress cancer cell invasiveness has been demonstrated in preclinical studies. While specific data for this compound is limited in the public domain, studies with other synthetic tissue kallikrein inhibitors have shown a dose-dependent inhibition of breast cancer cell invasion in Matrigel assays.[3]

Experimental Protocol: Matrigel Invasion Assay

-

Cell Culture: A human breast cancer cell line known to express tissue kallikrein (e.g., MDA-MB-231) is cultured in appropriate media.

-

Preparation of Invasion Chambers: Transwell inserts with a porous membrane are coated with a layer of Matrigel, a reconstituted basement membrane matrix.

-

Cell Seeding: The breast cancer cells are serum-starved, harvested, and resuspended in serum-free media. The cell suspension is then seeded into the upper chamber of the Matrigel-coated inserts.

-

Treatment: this compound at various concentrations is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber of the Transwell is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

-

Incubation: The invasion chambers are incubated for a period sufficient to allow for cell invasion (e.g., 24-48 hours) at 37°C in a humidified incubator.

-

Quantification of Invasion:

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye).

-

The number of invading cells is quantified by counting under a microscope or by extracting the dye and measuring its absorbance/fluorescence.

-

-

Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the this compound-treated groups to the untreated control group.

Mechanism of Action and Signaling Pathways

Tissue kallikrein contributes to cancer progression through several mechanisms, including the degradation of the extracellular matrix and the activation of cell signaling pathways that promote proliferation, migration, and invasion.

Extracellular Matrix Degradation

Tissue kallikrein can directly degrade components of the ECM and can also activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM breakdown.[2] By inhibiting tissue kallikrein, this compound is expected to reduce the degradation of the ECM, thereby impeding the physical path for cancer cell invasion.

Mandatory Visualization: this compound Inhibition of ECM Degradation

Caption: this compound inhibits tissue kallikrein, preventing ECM degradation.

Modulation of Cell Signaling

Tissue kallikrein can activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[2] Activation of PARs, particularly PAR2, on cancer cells can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to increased proliferation and invasion.[2][5] By inhibiting tissue kallikrein, this compound can prevent the activation of these pro-tumorigenic signaling pathways.

Mandatory Visualization: this compound and the Tissue Kallikrein-PAR2 Signaling Pathway

Caption: this compound blocks the tissue kallikrein-PAR2 signaling axis.

Future Directions and Conclusion

This compound represents a specific, peptide-based inhibitor of tissue kallikrein with potential therapeutic applications in diseases characterized by excessive kallikrein activity, such as certain types of cancer. The foundational research has established its inhibitory activity and provided a basis for its synthesis and in vitro evaluation. However, further preclinical development, including in vivo efficacy and toxicity studies, would be necessary to fully assess its therapeutic potential. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and effective cancer therapies targeting the tissue kallikrein system. As of the latest available information, the progression of this compound into later-stage preclinical or clinical development has not been documented in the public domain.

References

KKI-5 TFA: A Technical Guide to its Interaction with Tissue Kallikrein

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of KKI-5 TFA, a synthetic peptide inhibitor. Contrary to potential initial misconceptions, the primary target of this compound is not K-Ras(G12C), but rather tissue kallikrein , a key serine protease involved in a variety of physiological and pathological processes. This compound is a competitive inhibitor, designed as a substrate analog based on the cleavage site of kininogen, the natural substrate of tissue kallikrein.[1] This document will detail the binding affinity of this compound for tissue kallikrein, the experimental protocols used to determine this interaction, and the associated signaling pathways.

Target Protein: Tissue Kallikrein

Tissue kallikrein (TK), also known as KLK1, is a serine protease that plays a crucial role in the kallikrein-kinin system. Its primary function is the cleavage of low-molecular-weight kininogen (LMWK) to release kinins, such as bradykinin and kallidin. These kinins are potent vasoactive peptides that mediate a wide range of biological effects, including inflammation, blood pressure regulation, and pain.

Binding Affinity of this compound

This compound is a synthetic peptide designed to mimic the P4 to P2' positions of the kininogen sequence that is recognized and cleaved by tissue kallikrein. Its sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2. The inhibitory constant (Ki) for a series of substrate analog inhibitors of tissue kallikrein was determined in a seminal study by Deshpande et al. (1992). While the specific Ki for the exact KKI-5 hexapeptide is not explicitly listed in the abstract, the heptapeptide Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2, which contains the KKI-5 sequence, was found to be the most effective inhibitor in the series with a Ki of 101 µM .[1] The study highlights that the Phe-Arg-Ser core sequence is responsible for a significant portion of the binding energy.[1]

For comparison, related kininogen sequence analogs, KKI-7 and KKI-8, have been reported to inhibit human urinary kallikrein with a Ki of 4 µM.

Quantitative Data Summary

| Inhibitor | Sequence | Target Enzyme | Binding Affinity (Ki) |

| KKI-5 parent heptapeptide | Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 | Tissue Kallikrein | 101 µM |

| Ac-Phe-Arg-Ser-NH2 (core tripeptide) | Ac-Phe-Arg-Ser-NH2 | Tissue Kallikrein | 718 µM |

Experimental Protocols

The determination of the binding affinity of this compound for tissue kallikrein is typically performed using an enzymatic assay that measures the inhibition of kallikrein's catalytic activity. A common method involves a chromogenic substrate.

Protocol: Chromogenic Assay for Tissue Kallikrein Inhibition

Objective: To determine the inhibitory constant (Ki) of this compound for tissue kallikrein.

Materials:

-

Purified tissue kallikrein (e.g., human urinary or porcine pancreatic kallikrein)

-

This compound (lyophilized powder)

-

Chromogenic substrate for tissue kallikrein (e.g., D-Val-Leu-Arg-pNA or S-2266)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Reconstitute tissue kallikrein to a stock concentration in the assay buffer.

-

Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.

-

Prepare a stock solution of the chromogenic substrate in distilled water.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of tissue kallikrein

-

Varying concentrations of this compound (or vehicle for control wells)

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately place the microplate in a reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.

-

Signaling Pathways and Visualizations

Tissue kallikrein's enzymatic activity initiates a signaling cascade with diverse physiological effects. The primary pathway involves the generation of kinins, which then act on specific G-protein coupled receptors.

Tissue Kallikrein Signaling Pathway

Caption: Tissue Kallikrein signaling cascade.

Experimental Workflow for Ki Determination

Caption: Workflow for Ki determination.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of tissue kallikrein. As a specific, competitive inhibitor, it allows for the targeted modulation of the kallikrein-kinin system. Understanding its binding affinity and the experimental methods for its characterization is crucial for its effective application in research and potential therapeutic development. This guide provides a foundational understanding for professionals working in these fields.

References

A Technical Guide to the Chemical and Biological Properties of KKI-5 TFA

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

KKI-5 (TFA) is a synthetic, peptide-based compound engineered as a specific inhibitor of tissue kallikrein.[1][2][3][4] Tissue kallikrein is a serine protease that plays a crucial role in the post-translational modification of kininogen, leading to the generation of bioactive kinins like bradykinin.[1] These kinins are implicated in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression.

Structurally, KKI-5 is a peptide analog homologous to a specific segment of kininogen (residues 386-392), which is the natural substrate for tissue kallikrein.[1][5] By mimicking this substrate, KKI-5 acts as a competitive inhibitor. Its potential to attenuate breast cancer cell invasion has made it a compound of interest in oncological research.[2][3][4][5] This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for KKI-5 TFA. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common consequence of its purification process using trifluoroacetic acid.[1]

Chemical and Physical Properties

KKI-5 is characterized by its specific peptide sequence, which has been modified to enhance stability and binding affinity.[1] The trifluoroacetate counterion, resulting from purification procedures, influences the compound's overall charge, solubility, and crystallinity.[1]

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | [1] |

| Molecular Formula | C₃₇H₅₆F₃N₁₁O₁₁ | [1][2][3] |

| Molecular Weight | 887.9 g/mol | [1][2][3] |

| Peptide Sequence | Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂ | [5] |

| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O | [1] |

Solubility

The presence of a hydrophilic peptide backbone and the TFA counterion contributes to the favorable solubility of KKI-5 in aqueous solutions.[1]

| Solvent | Solubility (Mass) | Solubility (Molar) | Reference |

| Water | 9.09 mg/mL | 10.24 mM | [1][3][5] |

| PBS | 12.5 mg/mL | 14.08 mM | [5] |

Note: To achieve maximum solubility, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[1][3][5] Stock solutions should be prepared and stored in aliquots to avoid degradation from repeated freeze-thaw cycles.[3][4]

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of tissue kallikrein.[2][3][4] Its mechanism is rooted in its structural homology to the cleavage site of kininogen, allowing it to competitively bind to the active site of the enzyme.[1] This inhibitory action has demonstrated significant biological consequences, particularly in the context of cancer metastasis.

| Target | Activity | Observed Effect | Reference |

| Tissue Kallikrein | Specific Inhibitor | Attenuates breast cancer cell invasion | [2][3][4][5] |

Signaling Pathway Inhibition

Tissue kallikrein is a key enzyme in the Kallikrein-Kinin system. It cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that can also promote tumor growth and metastasis. By inhibiting tissue kallikrein, this compound effectively blocks this pathway, reducing the production of bradykinin and its subsequent downstream effects.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The primary method for producing KKI-5 is Solid-Phase Peptide Synthesis (SPPS).[1] This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Methodology:

-

Resin Selection: An appropriate solid support resin (e.g., Rink Amide resin for a C-terminal amide) is selected.

-

Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base like piperidine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the sequence (Gln, Val, Ser, Arg, Phe, Pro).

-

N-terminal Acetylation: Following the final coupling, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). This step also results in the formation of the TFA salt.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

In Vitro Tissue Kallikrein Inhibition Assay

To quantify the inhibitory activity of this compound, a fluorometric or colorimetric enzyme inhibition assay can be performed.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

Reconstitute human recombinant tissue kallikrein to a working concentration in assay buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water) and create a serial dilution series.[3][5]

-

Prepare a stock solution of a fluorogenic or colorimetric kallikrein substrate (e.g., a peptide substrate linked to AMC or pNA).

-

-

Assay Protocol (96-well plate format):

-

To each well, add 50 µL of the this compound dilution (or vehicle control).

-

Add 25 µL of the tissue kallikrein enzyme solution to each well.

-

Incubate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate excitation/emission or absorbance wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound.[1]

-

Solid Form: The lyophilized powder should be stored in a sealed container, protected from moisture. Recommended storage temperatures are -20°C for short-term (up to 1 year) and -80°C for long-term (up to 2 years) storage.[2][4][5]

-

In Solution: Stock solutions are best stored in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to prevent degradation from multiple freeze-thaw cycles.[3][4][5] If water is used as the solvent for stock solutions intended for cell culture, it should be sterile-filtered.[4]

Conclusion

This compound is a well-characterized synthetic peptide inhibitor of tissue kallikrein with significant potential in biomedical research, particularly in studying cancer cell invasion. Its chemical properties, including its peptide sequence and TFA salt form, are well-defined. The methodologies for its synthesis and biological evaluation are established, relying on standard peptide chemistry and enzyme kinetics protocols. This guide provides the core technical information required for researchers to effectively utilize this compound in their studies.

References

Methodological & Application

KKI-5 TFA: A Potent Tissue Kallikrein Inhibitor for Cancer Research

Application Note and Protocol for Solid-Phase Peptide Synthesis

Introduction

KKI-5, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, is a specific inhibitor of tissue kallikrein[1][2][3]. Tissue kallikrein is a serine protease implicated in the progression of certain cancers, particularly in promoting cell invasion and metastasis[1][4]. The trifluoroacetic acid (TFA) salt of KKI-5 (KKI-5 TFA) is the common form utilized in research due to its stability and solubility. This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of this compound, its purification, and characterization, intended for researchers in drug development and cancer biology.

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone method for the production of this compound[4]. The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy allows for the selective deprotection of the N-terminal amine of the growing peptide chain, enabling the coupling of the next amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide)

-

Fmoc-protected Amino Acids:

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Val-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Phe-OH

-

Fmoc-Pro-OH

-

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Acetylation Reagent: Acetic anhydride

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

-

Purification Solvents: Acetonitrile (ACN), HPLC grade water, TFA, Heptafluorobutyric acid (HFBA)

Synthesis Workflow

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-amino acid (Fmoc-Gln(Trt)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Val, Ser(tBu), Arg(Pbf), Phe, and Pro.

-

N-terminal Acetylation: After the final amino acid (Proline) is coupled and its Fmoc group is removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude this compound is performed by RP-HPLC. An optimized two-step purification strategy can significantly improve the recovery yield[5].

Table 1: HPLC Purification Parameters

| Parameter | Step 1: Initial Purification | Step 2: Final Polishing |